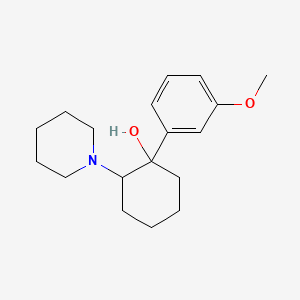![molecular formula C10H13ClS B14458890 Benzene, [(1-chlorobutyl)thio]- CAS No. 72653-47-5](/img/structure/B14458890.png)
Benzene, [(1-chlorobutyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(1-chlorobutyl)thio]- is an organic compound that features a benzene ring substituted with a 1-chlorobutylthio group. This compound is part of the larger family of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chlorobutyl)thio]- typically involves the reaction of benzene with 1-chlorobutylthiol under specific conditions. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the benzene ring. This reaction often requires a catalyst and is conducted under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(1-chlorobutyl)thio]- may involve large-scale reactors where benzene and 1-chlorobutylthiol are combined in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, [(1-chlorobutyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorobutylthio group to a butylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or the thiol group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Butylthio derivatives.
Substitution: A wide range of substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene, [(1-chlorobutyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Benzene, [(1-chlorobutyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, resulting in specific biological effects.
Comparaison Avec Des Composés Similaires
Chlorobenzene: A benzene ring with a chlorine substituent.
Thiophenol: A benzene ring with a thiol group.
Butylbenzene: A benzene ring with a butyl group.
Comparison: Benzene, [(1-chlorobutyl)thio]- is unique due to the presence of both a chlorine atom and a thiol group on the butyl chain. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. The combination of these groups also imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
72653-47-5 |
|---|---|
Formule moléculaire |
C10H13ClS |
Poids moléculaire |
200.73 g/mol |
Nom IUPAC |
1-chlorobutylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-6-10(11)12-9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |
Clé InChI |
KUUVSQYJRCXQFH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(SC1=CC=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


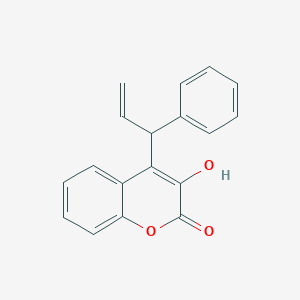

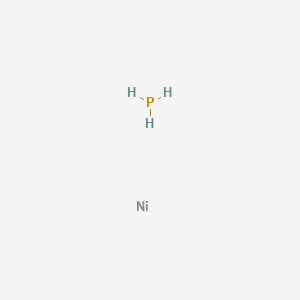

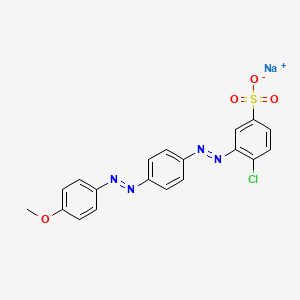
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)

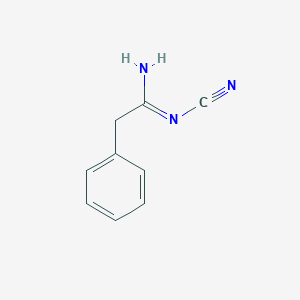
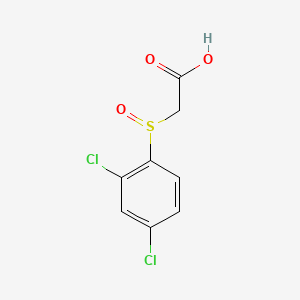


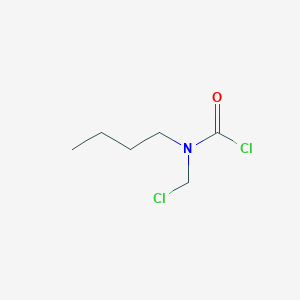
![Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14458904.png)
